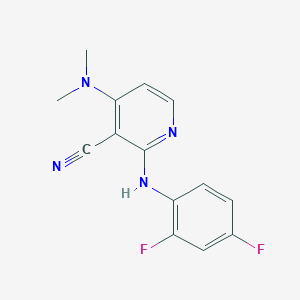

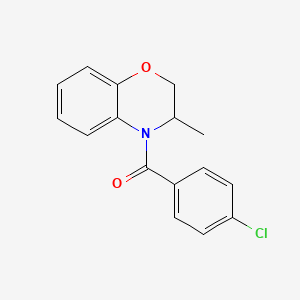

2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile

Übersicht

Beschreibung

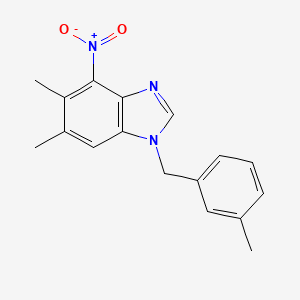

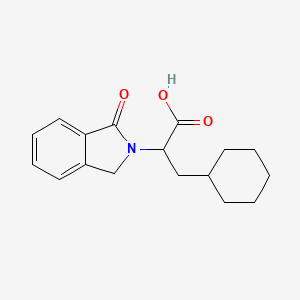

Structure Determination of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile

The study presents a modified Strecker synthesis to produce a new α-amino nitrile compound. The synthesis involved the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide, facilitated by silica-supported sulfuric acid at room temperature. The resulting compound formed yellow prisms characterized by monoclinic space group P21/c. The molecular structure was determined with precise measurements, including cell dimensions and refinement convergence. The molecules interact through C–H∙∙∙N and C–H∙∙∙π contacts, forming zig-zag ribbons that are further connected by van der Waals interactions. This structure is significant as it contributes to the understanding of α-amino nitriles and their potential applications in organic synthesis .

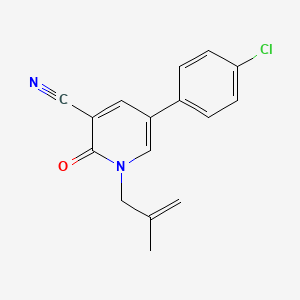

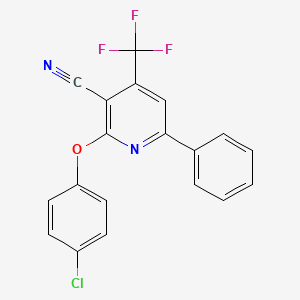

Synthesis of Functionalized 4-Unsubstituted Ethyl Nicotinates and Nicotinonitriles

In another study, a new reagent for organic synthesis, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, was developed. This reagent was synthesized through the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal. Utilizing this reagent, a series of ethyl nicotinates and nicotinonitriles were successfully synthesized via a vinyl substitution reaction. The creation of this reagent opens up new possibilities for the synthesis of various nicotinic derivatives, which could be valuable in the development of pharmaceuticals and other chemical entities .

Analysis of "2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile"

While the provided papers do not directly discuss "this compound," they offer insights into related compounds and synthesis methods that could be relevant. The first paper details a modified Strecker reaction to create an α-amino nitrile with a similar dimethylamino group . The second paper introduces a new reagent that could potentially be used in the synthesis of various nicotinonitriles, possibly including the compound . These studies highlight the importance of innovative synthesis methods and structural analysis in advancing the field of organic chemistry.

Wissenschaftliche Forschungsanwendungen

Primitive Earth Synthesis

- Synthesis under Primitive Earth Conditions: Nicotinonitrile derivatives, including structures similar to 2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile, can be synthesized under primitive earth conditions. This process involves the reaction of electric discharges on ethylene and ammonia, leading to the formation of pyridine and hydrogen cyanide, which then react to form cyanopyridines. These compounds have potential significance in understanding early Earth chemistry and the origins of life (Friedmann, Miller & Sanchez, 1971).

Alzheimer's Disease Research

- Alzheimer's Disease Imaging: Derivatives of nicotinonitrile, similar to this compound, have been used in conjunction with positron emission tomography to localize and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This research aids in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).

Chemical Synthesis

- Synthesis of Pyridine Derivatives: Nicotinonitrile compounds are used in chemical synthesis to create various derivatives, which have applications in molecular probes and diagnostics. For example, the synthesis of formal derivatives of a molecular probe used in Alzheimer's disease diagnosis shows the versatility of these compounds in chemical synthesis and pharmaceutical applications (Škofic et al., 2005).

Microwave-Assisted Synthesis

- Microwave-Assisted Solvent-Free Synthesis: The development of efficient methods for synthesizing novel nicotinonitrile derivatives, including those related to this compound, using microwave irradiation under solvent-free conditions. This method is significant for its efficiency and environmental friendliness (Srikrishna & Dubey, 2018).

Corrosion Inhibition

- Corrosion Inhibition in Industrial Applications: Some nicotinonitrile derivatives have been investigated for their corrosion inhibition action on carbon steel in acidic solutions. This research is relevant for industrial applications where corrosion resistance is critical (Fouda et al., 2020).

Photochemical Studies

- Understanding Fluorescence and Photochemical Reactions: Studies on compounds like 4-(N,N-Dimethylamino)benzonitrile provide insights into dual fluorescence and photochemical reactions. This research is important for developing materials with specific optical properties (Kochman et al., 2015).

Eigenschaften

IUPAC Name |

2-(2,4-difluoroanilino)-4-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N4/c1-20(2)13-5-6-18-14(10(13)8-17)19-12-4-3-9(15)7-11(12)16/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIQBOLGMLKCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=C(C=C(C=C2)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)

![[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B3035822.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl]piperazine](/img/structure/B3035824.png)

![1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3035825.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3035829.png)

![8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate](/img/structure/B3035834.png)

![3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3035835.png)

![5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile](/img/structure/B3035840.png)